3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid
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Overview
Description
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid is a chemical compound known for its unique structure and properties It consists of a hept-4-en-2-ol backbone with difluoro and phenyl substituents, combined with methanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-7-phenylhept-4-en-2-ol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hept-4-en-2-ol Backbone: This can be achieved through a series of reactions such as aldol condensation, followed by reduction and dehydration.
Introduction of Difluoro Groups: The difluoro groups can be introduced using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Addition of the Phenyl Group: The phenyl group can be added via a Friedel-Crafts alkylation reaction.
Combination with Methanesulfonic Acid: The final step involves the reaction of the synthesized 3,3-Difluoro-7-phenylhept-4-en-2-ol with methanesulfonic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid involves its interaction with molecular targets and pathways. The difluoro groups and phenyl ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-7-phenylhept-4-en-2-ol
- 3,3-Difluorohept-4-en-2-ol
- 7-Phenylhept-4-en-2-ol
Uniqueness
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid is unique due to the presence of both difluoro and phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
88493-50-9 |
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Molecular Formula |
C14H20F2O4S |
Molecular Weight |
322.37 g/mol |
IUPAC Name |
3,3-difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C13H16F2O.CH4O3S/c1-11(16)13(14,15)10-6-5-9-12-7-3-2-4-8-12;1-5(2,3)4/h2-4,6-8,10-11,16H,5,9H2,1H3;1H3,(H,2,3,4) |
InChI Key |
QDLOELICTXQQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C=CCCC1=CC=CC=C1)(F)F)O.CS(=O)(=O)O |
Origin of Product |
United States |
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